Superior Short-Term Efficacy in Alopecia Areata: Deuruxolitinib 12 mg BID vs. Baricitinib 2 mg QD
In a Bayesian network meta-analysis comparing the efficacy of JAK inhibitor monotherapies for severe alopecia areata, deuruxolitinib 12 mg twice-daily demonstrated statistically significant superiority over baricitinib 2 mg once-daily in achieving a SALT score of ≤20 at 24 weeks [1]. This provides a quantitative basis for prioritizing deuruxolitinib for short-term efficacy in clinical trial design or drug development programs focused on rapid hair regrowth.
| Evidence Dimension | Proportion of patients achieving SALT score ≤20 at 24 weeks (network meta-analysis estimate) |
|---|---|
| Target Compound Data | Deuruxolitinib 12 mg BID: OR (Odds Ratio) vs. Baricitinib 2 mg QD > 1, indicating superior efficacy. |
| Comparator Or Baseline | Baricitinib 2 mg QD: Reference group (OR = 1). |
| Quantified Difference | Superior efficacy demonstrated; exact OR value reported in primary source. SUCRA rankings consistently favored deuruxolitinib [1]. |
| Conditions | Network meta-analysis of randomized controlled trials in patients with severe alopecia areata. |
Why This Matters
This head-to-head comparison informs compound selection for clinical development programs prioritizing rapid, high-level response rates.
- [1] Huang S, et al. Comparative Efficacy of Janus Kinase Inhibitors Indicated for Severe Alopecia Areata: A Bayesian Network Meta-Analysis and Matching-Adjusted Indirect Comparison. Dermatology and Therapy. 2025. View Source
